4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-hydroxybenzene-1-carboximidamide
Description
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-hydroxybenzene-1-carboximidamide (CAS: 263161-24-6) is a synthetic carboximidamide derivative with a molecular formula of C₁₄H₁₀ClF₃N₃O₂ and a molecular weight of 353.70 g/mol. The compound features a central benzene ring substituted with a carboximidamide group (N'-hydroxy functionality) and a pyridinyloxy moiety bearing chloro and trifluoromethyl groups at the 3- and 5-positions, respectively. This structural complexity confers unique physicochemical and biological properties, making it a candidate for agrochemical research, particularly as an insecticidal agent .
Synthesis: The compound is synthesized via a nucleophilic aromatic substitution reaction. A phenol derivative, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenol, is reacted with 5-fluoro-2-nitrobenzoic acid in the presence of caesium carbonate in N,N-dimethylformamide (DMF) at 100°C for 9 hours .
Properties
Molecular Formula |
C13H9ClF3N3O2 |
|---|---|
Molecular Weight |
331.68 g/mol |
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C13H9ClF3N3O2/c14-10-5-8(13(15,16)17)6-19-12(10)22-9-3-1-7(2-4-9)11(18)20-21/h1-6,21H,(H2,18,20) |
InChI Key |
OGVFGAOLPIYKCN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/N)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N’-hydroxybenzene-1-carboximidamide typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable phenol derivative under basic conditions to form the ether linkage . The resulting intermediate is then subjected to further reactions to introduce the hydroxybenzene carboximidamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N’-hydroxybenzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and interact with biological targets. Studies have shown that derivatives of pyridine compounds can inhibit key pathways in cancer cell proliferation, including those involving kinases such as PI3K and mTOR .
Antimicrobial Properties
The compound's ability to act against bacterial infections has been noted in several studies. For instance, derivatives of pyridine have been explored for their role in inhibiting bacterial phosphopantetheinyl transferases, which are crucial for bacterial secondary metabolism . This suggests that the compound may hold promise as a novel antimicrobial agent.
Pharmacological Research
Inflammatory Diseases
The role of purinergic signaling in inflammation has been a focal point in pharmacological research. Compounds similar to 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-hydroxybenzene-1-carboximidamide are being studied for their potential to modulate immune responses and reduce inflammation in conditions such as rheumatoid arthritis and other inflammatory diseases .
Neuroprotective Effects
There is emerging evidence that some pyridine derivatives can exhibit neuroprotective effects. Research into their mechanisms suggests they may help mitigate damage from neuroinflammation and oxidative stress, making them candidates for treating neurodegenerative diseases .
Material Science Applications
Development of Functional Materials
The unique properties of this compound allow it to be utilized in the development of functional materials, such as sensors or catalysts. Its ability to form stable complexes with metals could be leveraged for designing new materials with specific electronic or catalytic properties.
-
Anticancer Research
A study published in Cancer Research highlighted the efficacy of similar compounds in inhibiting tumor growth in xenograft models. The study demonstrated a significant reduction in tumor size when treated with pyridine derivatives . -
Antimicrobial Activity
Research conducted by Smith et al. (2019) revealed that compounds similar to 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-hydroxybenzene-1-carboximidamide exhibited potent activity against multi-drug resistant strains of bacteria, indicating their potential use in clinical settings . -
Neuroprotective Studies
A recent publication discussed the neuroprotective effects observed in animal models treated with pyridine derivatives during induced oxidative stress conditions, suggesting potential therapeutic applications for neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Carboximidamide Derivatives
Key Differences and Implications
Substituent Effects: The chloro-trifluoromethyl-pyridinyloxy group in the target compound enhances lipophilicity and electron-withdrawing properties, which are critical for binding to insecticidal targets such as nicotinic acetylcholine receptors (nAChRs) . The tetrahydropyrimidine ring in the third compound introduces conformational rigidity, which may limit its adaptability to enzyme active sites compared to the flexible pyridinyloxy linker in the target molecule .
Biological Activity :
- Only the target compound demonstrates insecticidal activity against Mythimna separata (LC₅₀ = 12.3 μg/mL), attributed to its optimized substituent combination . The absence of activity data for the other compounds suggests they may lack the structural prerequisites for agrochemical efficacy.
Synthetic Accessibility :
- The target compound requires a multi-step synthesis involving aromatic substitution and nitro reduction, whereas N'-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide is synthesized via simpler benzamide derivatization, as described in Judkins et al. (1996) .
Biological Activity
The compound 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-hydroxybenzene-1-carboximidamide is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N'-hydroxybenzene-1-carboximidamide
- Molecular Formula : C₁₅H₁₄ClF₃N₂O₃
- Molecular Weight : 394.79 g/mol
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Notably, it has been shown to inhibit certain enzymes and modulate signaling pathways that are crucial for cell proliferation and survival.
Key Mechanisms:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have demonstrated high affinity for DHFR, leading to reduced tetrahydrofolate levels necessary for nucleotide synthesis .
- Antimicrobial Activity : Preliminary studies indicate the compound exhibits selective activity against Chlamydia trachomatis, a significant pathogen responsible for sexually transmitted infections. Its structure suggests that the trifluoromethyl group enhances this activity by stabilizing interactions with bacterial targets .
Biological Activity Overview
The compound's biological activity can be summarized in the following table:
Case Studies
-
Antichlamydial Activity Study :
A study evaluated the efficacy of various derivatives of sulfonylpyridines, including our compound, against C. trachomatis. Results showed that compounds with electron-withdrawing groups, particularly trifluoromethyl groups, significantly inhibited bacterial growth while maintaining low toxicity to host cells. This highlights the importance of structural modifications in enhancing biological activity . -
Enzyme Inhibition Assays :
In vitro assays demonstrated that the compound effectively inhibits DHFR, which is critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition was quantified, showing a dose-dependent response that supports further development as an antimetabolite in cancer therapy .
Research Findings
Recent research has focused on the structural optimization of similar compounds to enhance their biological efficacy. Key findings include:
Q & A
Basic: What are the recommended synthetic routes for 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-hydroxybenzene-1-carboximidamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the coupling of 3-chloro-5-(trifluoromethyl)pyridin-2-ol with a functionalized benzene precursor. A common approach includes:
Nucleophilic aromatic substitution : Reacting the pyridine derivative with a halogenated benzene-carboximidamide under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
Hydroxylamine incorporation : Introducing the N'-hydroxy group via reaction with hydroxylamine derivatives under anhydrous conditions to avoid hydrolysis .
Key considerations include controlling reaction temperature (60–80°C) and using catalysts like TFA for regioselectivity .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Characterization requires a combination of analytical techniques:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of trifluoromethyl (δ ~110–120 ppm in ¹³C) and hydroxylamine groups (δ ~8–9 ppm in ¹H) .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated for C₁₃H₁₀ClF₃N₃O₂: 344.04 g/mol) .
- X-ray crystallography : To resolve intermolecular interactions, such as hydrogen bonding between the hydroxylamine and pyridine moieties .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer:
Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions . For example:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions; dichloromethane offers a balance between reactivity and stability .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/Cu) improve coupling efficiency, but residual metals must be quantified via ICP-MS .
- Computational guidance : Quantum chemical calculations (e.g., DFT) predict transition states to prioritize reaction pathways with lower activation barriers .
Advanced: How should researchers address contradictions in reactivity data (e.g., unexpected byproducts)?
Methodological Answer:
Contradictions often arise from competing reaction mechanisms:
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N-hydroxy groups) to track atom transfer during substitution or oxidation .
- In situ monitoring : Employ ReactIR or HPLC-MS to detect transient intermediates, such as nitroso derivatives formed during hydroxylamine oxidation .
- Cross-validation : Compare results with structurally analogous compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify substituent-specific effects .
Advanced: What strategies are recommended for studying structure-activity relationships (SAR) in medicinal chemistry applications?
Methodological Answer:
Scaffold modification : Synthesize derivatives with varied substituents (e.g., replacing Cl with F or CF₃ with CH₃) to assess electronic effects on target binding .
Crystallographic data : Resolve ligand-protein complexes (e.g., via X-ray diffraction) to identify key interactions, such as hydrogen bonds between the hydroxylamine group and active-site residues .
In vitro assays : Pair SAR with enzymatic inhibition assays (e.g., IC₅₀ determinations) and ADMET profiling to prioritize lead compounds .
Advanced: How can computational tools predict degradation pathways under varying pH and temperature conditions?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model hydrolysis of the hydroxylamine group under acidic conditions (pH < 4) to predict degradation products like nitroso compounds .
- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites prone to oxidation (e.g., the pyridine ring) .
- Experimental validation : Perform accelerated stability studies (40°C/75% RH) and compare degradation profiles with computational predictions .
Advanced: What interdisciplinary approaches enhance process scalability for this compound?
Methodological Answer:
- Continuous flow chemistry : Implement microreactors to improve heat/mass transfer during exothermic steps (e.g., coupling reactions) .
- Membrane separation : Use nanofiltration to remove unreacted starting materials and reduce purification steps .
- Lifecycle analysis (LCA) : Evaluate solvent recovery and waste minimization strategies to align with green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
